Diethyl 2,2'-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate typically involves the reaction of piperidine derivatives with diethyl malonate under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) . The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product . The reaction mixture is typically purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Diethyl 2,2’-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of Diethyl 2,2’-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate involves its interaction with specific molecular targets and pathways. The Boc group protects the amine functionality, allowing selective reactions at other sites . The compound can undergo hydrolysis to release the active piperidine derivative, which can then interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,2’-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3,5-diyl)diacetate: This compound has similar structural features but includes fluorine atoms, which can alter its reactivity and biological activity.
Diethyl 2,2’-(1-(tert-butoxycarbonyl)piperidine-3,5-diyl)diacetate: Another similar compound with slight variations in the piperidine ring structure.
Uniqueness
Diethyl 2,2’-(1-(tert-butoxycarbonyl)piperidine-4,4-diyl)diacetate is unique due to its specific structural configuration, which provides distinct reactivity and selectivity in chemical reactions . Its Boc-protected amine functionality allows for selective deprotection and subsequent reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 4,4-bis(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO6/c1-6-23-14(20)12-18(13-15(21)24-7-2)8-10-19(11-9-18)16(22)25-17(3,4)5/h6-13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJBHWPNDUHIHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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